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Compound of Interest

Compound Name: Methyl 2-chloro-5-fluorobenzoate

CAS No.: 647020-63-1

Cat. No.: B1371452

Get Quote

Executive Summary & Compound Identity
Methyl 2-chloro-5-fluorobenzoate is a critical halogenated aromatic intermediate used

primarily in the synthesis of pharmaceutical scaffolds (specifically kinase inhibitors) and

agrochemicals.[1] Its structural uniqueness lies in the specific 2,5-substitution pattern, where

the electronic push-pull of the fluorine (electron-withdrawing by induction, donating by

resonance) and chlorine (weakly deactivating, ortho/para directing) creates a distinct

spectroscopic signature essential for structural validation.

This guide provides a technical deep-dive into its identification, differentiating it from common

isomers like methyl 5-chloro-2-fluorobenzoate.
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Parameter Details

IUPAC Name Methyl 2-chloro-5-fluorobenzoate

CAS Number
647020-63-1 (Ester); 2252-51-9 (Acid

Precursor)

Molecular Formula C₈H₆ClFO₂

Molecular Weight 188.58 g/mol

SMILES COC(=O)C1=C(Cl)C=CC(F)=C1

Physical State
White to off-white solid or colorless oil

(dependent on purity/temp)

NMR Spectroscopy: Structural Elucidation
The 1H NMR spectrum of this compound is defined by the heteronuclear coupling between the

fluorine atom (

F, spin 1/2) and the aromatic protons.[1] Unlike simple benzoates, the multiplicity here is
governed by

coupling constants.[1]

Predicted 1H NMR Data (400 MHz, CDCl₃)
Note: Shifts are calibrated to TMS (0.00 ppm). Multiplicities arise from H-H and H-F coupling.
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Position Shift (δ ppm) Multiplicity

Coupling
Constants (

in Hz)

Assignment
Logic

-OCH₃ 3.92 Singlet (s) -

Characteristic

methyl ester

singlet.

H-6 7.55 - 7.65 dd
(meta)

(meta)

Deshielded by

the adjacent

carbonyl

(anisotropic

effect).

H-3 7.35 - 7.45 dd
(meta)

(ortho)

Shielded relative

to H-6; doublet

due to H-4, split

again by F.

H-4 7.10 - 7.20 td (or ddd) (ortho)

Diagnostic Peak:

Large ortho-F

coupling creates

a pseudo-triplet

or distinct ddd.

13C NMR Highlights
Carbonyl (C=O): ~165.0 ppm (doublet,

Hz due to long-range coupling).[1]

C-F Carbon (C-5): ~160.5 ppm (doublet,

Hz).[1] This large coupling is the definitive confirmation of the C-F bond.[1]

C-Cl Carbon (C-2): ~128.0 ppm.[1]
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Mass Spectrometry (GC-MS): Fragmentation
Mechanics
The mass spectrum is dominated by the stability of the benzoyl cation and the characteristic

chlorine isotope pattern.[1]

Key Ion Fragments (EI, 70 eV)
m/z Ion Identity

Relative
Abundance

Mechanistic Origin

188 / 190 [M]⁺ ~35%

Molecular ion. Shows

characteristic 3:1 ratio

of ³⁵Cl:³⁷Cl.

157 / 159 [M - OCH₃]⁺ 100% (Base Peak)

Acylium ion formation

via

-cleavage (loss of

methoxy radical, 31

Da).[1]

129 / 131 [M - COOCH₃]⁺ ~40%

Aryl cation formed by

loss of the ester group

(59 Da).[1]

94 [C₆H₃F]⁺ ~20%

Loss of Cl from the

aryl ring (radical loss).

[1]

Fragmentation Pathway Diagram
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Legend

Molecular Ion [M]+
m/z 188/190
(Isotope 3:1)

Acylium Ion [M-OCH3]+
m/z 157/159
(Base Peak)

- OCH3 (31 Da)

Aryl Cation [M-COOCH3]+
m/z 129/131

- COOCH3 (59 Da)

- CO (28 Da)

Benzyne Derivative
m/z 94

- Cl radical

Blue: Parent | Red: Base Peak | Yellow: Major Fragment

Click to download full resolution via product page

Caption: Electron Impact (EI) fragmentation pathway showing the dominant formation of the

acylium ion (base peak).

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick "fingerprint" check for functional group integrity, particularly

ensuring the esterification of the precursor acid.[1]
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Frequency (cm⁻¹) Vibration Mode Diagnostic Value

1730 - 1745 C=O Stretch

Strong, sharp ester carbonyl.

[1] (Acid precursor would be

broader/lower at ~1690).[1]

1280 - 1300 C-O Stretch Strong ester C-O-C stretch.[1]

1150 - 1200 C-F Stretch
Strong, broad band

characteristic of aryl fluorides.

1050 - 1080 C-Cl Stretch

Moderate intensity, often

obscured but present in

fingerprint region.

3050 - 3100 C-H (Ar)
Weak aromatic C-H stretching.

[1]

Synthesis & Quality Control Workflow
For researchers synthesizing this compound from 2-chloro-5-fluorobenzoic acid (CAS 2252-51-

9), monitoring the reaction progress is vital to avoid hydrolysis products.

Standard Protocol: Fischer Esterification
Dissolution: Dissolve 1.0 eq of 2-chloro-5-fluorobenzoic acid in dry Methanol (0.5 M).

Catalysis: Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

Reflux: Heat to reflux for 4-6 hours.

Workup: Evaporate MeOH, dissolve residue in EtOAc, wash with NaHCO₃ (removes

unreacted acid).

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

QC Logic Diagram
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Caption: Quality Control decision tree emphasizing the removal of unreacted acid precursor via

bicarbonate wash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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